N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide
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Overview
Description
“N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are small organic frameworks that have been identified as potent ligands for numerous receptors . They are considered “privileged structures” in medicinal chemistry, acting as therapeutic agents or their precursors .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . For instance, in the case of products 9.40 and 9.42, the corresponding Cbz-protected piperazinones 4 were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give product 9 with a mono-Boc-protected linker .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazines include cyclization and hydrogenation . Cyclization is a reaction that forms a ring structure, while hydrogenation is a reaction that adds hydrogen to a molecule .Scientific Research Applications
Lead-like Compound Design
N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide, due to its non-flat, bicyclic heterocyclic structure, is considered a privileged motif for lead-like compound design in drug discovery. Such compounds have been utilized as scaffolds for developing novel anti-diabetes drug leads, particularly for stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).
Antimicrobial Activity
Compounds based on [1,2,4]triazolo[4,3-a]pyridine cores have been synthesized and found to possess potent antimicrobial activities. These compounds, through various synthetic methods, have been shown to be effective against a range of microorganisms, indicating their potential as antimicrobial agents (Prakash et al., 2011).
Pharmaceutical Synthesis
The molecule has been used in the efficient synthesis of triazolopyridines, a family of compounds with significant pharmaceutical applications. The synthesis process, which includes the use of chlorinated agents under mild conditions, highlights the chemical versatility and importance of such compounds in pharmaceutical research (El-Kurdi et al., 2021).
Electroluminescent Properties
This compound has been instrumental in the development of bipolar red host materials for phosphorescent organic light-emitting diodes (PhOLEDs). Its structure, which enhances electron transport, has contributed to significant improvements in electroluminescent performance and efficiency (Kang et al., 2017).
5-HT2 Antagonist Activity
Derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been explored for their 5-HT2 antagonist activity, indicating their potential application in the treatment of neurological and psychiatric disorders associated with glutamate dysfunction (Watanabe et al., 1992).
Future Directions
The future directions for “N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide” and related compounds may involve further exploration of their medicinal chemistry potential . There may also be a focus on decreasing the content of potential genotoxic impurities in the final drug product .
Properties
IUPAC Name |
N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-14(20)16-12-7-5-6-11(10-12)15-18-17-13-8-3-4-9-19(13)15/h5-7,10H,2-4,8-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJUJLYSBRDHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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